1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic organic compound featuring a cyclopropyl group and a triazole ring with an aldehyde functional group. Its molecular formula is , and it has a molecular weight of approximately 137.14 g/mol. This compound is notable for its unique structural features, which contribute to its chemical reactivity and potential biological activity.
The compound belongs to the class of triazoles, which are known for their diverse biological activities and applications in medicinal chemistry. Triazoles are characterized by a five-membered ring containing three nitrogen atoms, and they are often investigated for their antifungal, antibacterial, and anticancer properties. The cyclopropyl group enhances the stability and reactivity of the compound, making it a valuable molecule for various applications in scientific research.
The synthesis of 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde typically involves multi-step synthetic routes. A common approach includes:
These methods emphasize the complexity and precision required in synthesizing this compound. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product .
The molecular structure of 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde features:
The InChI code for this compound is InChI=1S/C6H8N4O/c7-4(11)6-8-5(9-10-6)3-1-2-3/h3H,1-2H2,(H,7,11) . This structure allows for various chemical interactions due to the presence of both nitrogen atoms in the triazole ring and the reactive aldehyde group.
The chemical reactivity of 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde can be attributed to its aldehyde group, which can undergo various reactions including:
These reactions highlight the versatility of this compound for further chemical modifications.
Understanding the mechanism of action for 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde involves studying its interactions with biological targets. Preliminary investigations may focus on:
Such studies are essential for elucidating its therapeutic potential and understanding how structural features influence biological activity.
1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde typically exists as a solid at room temperature. Its physical state may vary depending on purity and environmental conditions.
Key chemical properties include:
Relevant data regarding these properties are essential for practical applications in research and industry .
The unique combination of cyclopropyl and aldehyde functionalities in 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde makes it valuable in several fields:
The versatility of the triazole framework enhances its value across various scientific disciplines . Further research is warranted to explore its full potential in these areas.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0